Silver hexafluoroarsenate

Descripción general

Descripción

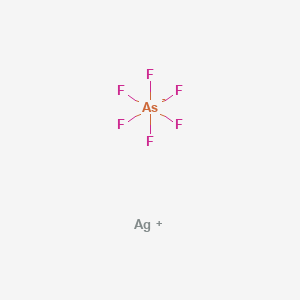

Silver hexafluoroarsenate is an inorganic compound with the chemical formula AgAsF₆. It is a white crystalline solid that is sensitive to light and moisture. This compound is known for its unique properties and applications in various fields, including chemistry and industry.

Métodos De Preparación

Silver hexafluoroarsenate can be synthesized through several methods. One common method involves the reaction between silver fluoride and arsenic pentafluoride: [ \text{AgF} + \text{AsF}_5 \rightarrow \text{AgAsF}_6 ] This reaction typically occurs under controlled conditions to ensure the purity and stability of the product .

Análisis De Reacciones Químicas

Silver hexafluoroarsenate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is relatively inert.

Substitution: It can undergo substitution reactions with other halides or complexing agents.

Hydrolysis: While the hexafluoroarsenate ion is stable against hydrolysis, related ions like hydroxyfluoroarsenate are not.

Common reagents used in these reactions include hydrogen fluoride and other fluorine donors. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Silver hexafluoroarsenate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of silver hexafluoroarsenate, particularly in antimicrobial applications, involves the release of silver ions. These ions interact with bacterial cell membranes, leading to structural damage and increased intracellular silver ion concentration . This disrupts essential cellular processes and ultimately leads to cell death.

Comparación Con Compuestos Similares

Silver hexafluoroarsenate can be compared with other similar compounds such as:

Silver hexafluoroantimonate: Similar in structure but contains antimony instead of arsenic.

Silver hexafluorophosphate: Contains phosphorus instead of arsenic and has different reactivity and applications.

This compound is unique due to its specific chemical properties and the stability of the hexafluoroarsenate ion.

Actividad Biológica

Silver hexafluoroarsenate (AgAsF₆) is an inorganic compound that has garnered attention due to its unique properties and potential applications in various fields, including catalysis and materials science. This article explores the biological activity of this compound, focusing on its toxicity, interactions with biological systems, and implications for environmental health.

This compound is characterized by the presence of silver ions and hexafluoroarsenate anions. The chemical formula is AgAsF₆, where arsenic is surrounded by six fluorine atoms, contributing to its high solubility in polar solvents. This solubility enhances its potential interactions within biological systems.

Toxicological Profile

Toxicity Levels

this compound is classified as very toxic , particularly due to the presence of arsenic. It poses significant risks to both human health and aquatic life. The toxicity stems from its ability to disrupt cellular processes, potentially leading to adverse health effects such as carcinogenicity and acute inhalation toxicity . The compound's effects can be summarized as follows:

| Effect Type | Description |

|---|---|

| Acute Toxicity | Very toxic if ingested or inhaled |

| Carcinogenicity | Classified as a potential carcinogen |

| Environmental Impact | Highly toxic to aquatic organisms |

Research indicates that this compound interacts with various cellular components, influencing enzyme activities and cellular signaling pathways. Its role as a Lewis acid allows it to participate in catalytic reactions that can modify biological molecules .

Case Study: Enzyme Inhibition

A study demonstrated that this compound could inhibit certain enzymes involved in metabolic processes. This inhibition can lead to disruptions in cellular metabolism, further highlighting the compound's toxicological profile .

Applications in Catalysis

Despite its toxicity, this compound has been explored for its catalytic properties. It has shown effectiveness in promoting addition reactions in organic synthesis, indicating that it can serve as a valuable reagent in chemical processes .

Comparative Catalytic Activity

The catalytic efficiency of this compound compared to other catalysts can be illustrated as follows:

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| This compound | Alkyl addition | 90 |

| Silver Perchlorate | Alkenyl addition | 78 |

| Hafnocene Dichloride | Glycosylation | 67 |

This table illustrates that while this compound may be less effective for some reactions (like alkenyl additions), it excels in alkyl additions, showcasing its versatility .

Environmental Considerations

The environmental impact of this compound is significant due to its high toxicity levels. Studies have shown that it poses risks to aquatic ecosystems, where even low concentrations can lead to harmful effects on fish and other aquatic organisms .

Mitigation Strategies

Efforts are being made to develop treatment procedures for environments contaminated with hexafluoroarsenates. Techniques such as adsorption and chemical precipitation are being optimized to reduce the presence of these toxic compounds in surface waters .

Propiedades

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?

A1: this compound often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []

Q2: Does this compound always lead to ring-opening reactions when complexed with cyclic ethers?

A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with this compound does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that this compound can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []

Q3: Can this compound form complexes with sulfur-containing ligands?

A3: Yes, this compound readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []

Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?

A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.

Q5: Are there any analytical techniques available to characterize this compound complexes?

A5: X-ray crystallography is a powerful technique used to elucidate the structure of this compound complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.